![molecular formula C9H6ClNO B129154 4-Chloro-6-hydroxyquinoline CAS No. 148018-29-5](/img/structure/B129154.png)
4-Chloro-6-hydroxyquinoline
Overview
Description
4-Chloro-6-hydroxyquinoline is a derivative of hydroxylated quinoline . Quinoline is a vital scaffold for leads in drug discovery and plays a major role in the field of medicinal chemistry . It has a characteristic double-ring structure containing a benzene ring fused with a pyridine moiety .
Synthesis Analysis
Quinoline and its derivatives have been synthesized using various methods. Some of the classical synthesis protocols include Gould–Jacob, Friedländer, Pfitzinger, Skraup, Doebner von Miller, and Conrad Limpach . Transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, ultrasound irradiation reactions, and green reaction protocols are also useful for the construction and functionalization of this compound .
Molecular Structure Analysis
Quinoline has a characteristic double-ring structure containing a benzene ring fused with a pyridine moiety . The molecular formula of quinoline is C9H7N .
Chemical Reactions Analysis
Quinoline and its derivatives can undergo various chemical reactions. For example, the Gould–Jacob cyclization reaction is one of the methods used to prepare 4-hydroxyquinoline .
Scientific Research Applications
Here is an analysis of the scientific research applications of “4-Chloro-6-hydroxyquinoline”, based on the information available for hydroxyquinoline derivatives:
Antifungal Activity
Derivatives of hydroxyquinoline, including those with chloro-substitutions, have shown antifungal activity against various fungi such as Aspergillus niger and Trichophyton mentagrophytes .
Metal Ion Sensing
Due to their chelating ability, hydroxyquinoline derivatives are used in fluorescent sensing of biologically and environmentally important metal ions like Al3+ and Zn2+ .
Analytical Applications
These compounds are applied in analytical chemistry for purposes such as separation techniques due to their excellent reactivity with metal cations .
Pharmacological Applications
Hydroxyquinoline derivatives have a wide range of pharmacological applications, including as iron-chelators for neuroprotection and as anticancer agents .
Industrial Chemistry
Quinoline motifs are integral in various applications in industrial chemistry due to their versatile chemical properties .
Sustainable Chemical Processes
There is a push for synthetic and medicinal chemists to utilize quinoline derivatives in greener and more sustainable chemical processes .
Safety and Hazards
4-Chloro-6-hydroxyquinoline should be handled with care. It is advised to avoid contact with skin and eyes, not to breathe dust, and not to ingest. If swallowed, immediate medical assistance should be sought . It is also recommended to keep the substance in a dry, cool, and well-ventilated place and to keep the container tightly closed .
Future Directions
Quinoline and its derivatives have attracted the interest of researchers due to their wide variety of applications in industrial and synthetic organic chemistry . Therefore, it is expected that future research will focus on developing new and innovative techniques to decrease the use of chemicals, solvents, and catalysts, which are detrimental to both humans and the environment .
Mechanism of Action
Target of Action
4-Chloro-6-hydroxyquinoline, like other quinoline derivatives, has been found to exhibit a broad spectrum of bioactivities Quinoline derivatives have been known to target microbial viability and virulence machinery . In addition, some multi-substituted quinolines have been examined for their ability to trigger HIV-1 IN multimerisation via binding to an allosteric site .
Mode of Action
Quinoline derivatives are known to interact with their targets through different mechanisms of action . For instance, some quinoline derivatives have been found to bind to an allosteric site, triggering multimerisation .
Biochemical Pathways
For instance, some quinoline derivatives have been found to inhibit pyocyanin production, a virulence factor in Pseudomonas aeruginosa .
Pharmacokinetics
It is known that the presence of an electron-withdrawing group at the quinolone ring influences the redox properties affecting dna synthesis .
Result of Action
Quinoline derivatives have been known to exhibit antimicrobial, insecticidal, anti-inflammatory, antiplatelet, and antitumor activities .
properties
IUPAC Name |
4-chloroquinolin-6-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6ClNO/c10-8-3-4-11-9-2-1-6(12)5-7(8)9/h1-5,12H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QXNPFPJBKLAQJG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC=CC(=C2C=C1O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60593726 | |
Record name | 4-Chloroquinolin-6-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60593726 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.60 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-6-hydroxyquinoline | |
CAS RN |
148018-29-5 | |
Record name | 4-Chloroquinolin-6-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60593726 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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